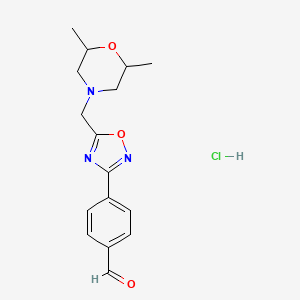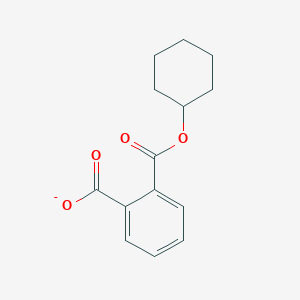![molecular formula C28H40O8 B12322519 (9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate It is a derivative of taxane, a class of diterpenes, and is often referred to as taxusin . This compound is notable for its intricate tricyclic structure and multiple acetoxy groups, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate involves several steps, starting from simpler organic molecules. The process typically includes:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring closures.
Introduction of acetoxy groups: Acetylation reactions are used to introduce the acetoxy groups at specific positions on the tricyclic core. This is usually done using acetic anhydride in the presence of a catalyst like pyridine.
Final modifications: Additional functional groups are introduced through selective reactions, such as oxidation or reduction, to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using plant cell cultures of Taxus species, which naturally produce taxane derivatives. These cultures can be optimized to enhance the yield of the desired compound through genetic and environmental modifications .
Chemical Reactions Analysis
Types of Reactions
(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds .
Scientific Research Applications
(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate: has several applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Its biological activity makes it a candidate for studying cell growth and apoptosis.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to other taxane derivatives like paclitaxel.
Mechanism of Action
The mechanism of action of (9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate involves its interaction with cellular components. It is believed to target microtubules, similar to other taxane derivatives, stabilizing them and preventing their depolymerization. This action disrupts cell division, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: Another taxane derivative with potent anticancer properties.
Docetaxel: Similar to paclitaxel, used in cancer therapy.
Cabazitaxel: A newer taxane derivative with improved efficacy against certain cancer types.
Uniqueness
(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate: is unique due to its specific acetoxy group arrangement and its potential for modification, which can lead to the development of new derivatives with enhanced biological activity .
Properties
IUPAC Name |
(9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-14-21-12-20-13-23(34-17(4)30)15(2)24(27(20,7)8)25(35-18(5)31)26(36-19(6)32)28(21,9)11-10-22(14)33-16(3)29/h20-23,25-26H,1,10-13H2,2-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJSIVQEPKBFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
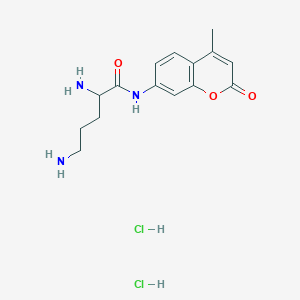
![methyl (14Z)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12322443.png)
![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)
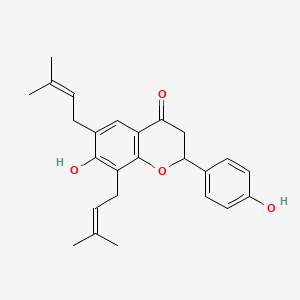
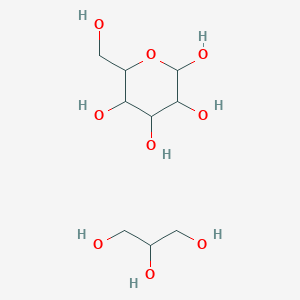
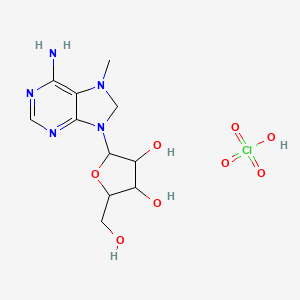
![(+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol]](/img/structure/B12322474.png)
![5-acetamido-2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12322475.png)
![5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one](/img/structure/B12322478.png)
![2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate](/img/structure/B12322479.png)
![1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane](/img/structure/B12322482.png)

